molecular formula C18H17ClFNO2 B1327245 2-Chloro-4-fluoro-2'-morpholinomethyl benzophenone CAS No. 898750-89-5

2-Chloro-4-fluoro-2'-morpholinomethyl benzophenone

Cat. No. B1327245
M. Wt: 333.8 g/mol
InChI Key: OYNJXICRJDISMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine and benzophenone derivatives has been a subject of interest due to their potential biological activities. For instance, a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate has been developed, which showed nanomolar inhibitory activity against hepatitis B virus in vitro . Another study reported the synthesis of a polyheterocyclic compound involving 4-chlorobenzaldehyde and morpholino derivatives through a microwave-assisted one-pot process, yielding a 28% overall yield . Additionally, a novel morpholine conjugated benzophenone analogue was synthesized from (4-hydroxy-aryl)-aryl methanones, which exhibited anti-proliferative activity against various neoplastic cells .

Molecular Structure Analysis

The molecular structures of these compounds have been characterized using various analytical techniques. Single crystal X-ray analysis revealed that the 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exists in a monoclinic P21/c space group . Similarly, the structure of a novel bioactive heterocycle with morpholine was confirmed by X-ray diffraction studies, showing that the piperidine and morpholine rings adopt a chair conformation . These studies often employ Hirshfeld surface analysis to understand intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include aminnation, cyclization, and acidification for the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride . The Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration sequence was used for the synthesis of the polyheterocyclic compound . These reactions are carefully designed to achieve high yields and selectivity under mild conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of fluorine atoms and morpholine rings in the molecules can significantly influence their biological activity and physicochemical properties. For example, fluorinated benzophenone derivatives were synthesized as multipotent agents against Alzheimer's disease, with certain derivatives showing balanced micromolar potency against selected targets . The introduction of fluorine atoms can also affect the lipophilicity and metabolic stability of these compounds, which is crucial for their potential therapeutic applications.

Scientific Research Applications

Antimycobacterial Activity

2-Chloro-4-fluoro-2'-morpholinomethyl benzophenone and related compounds demonstrate antimicrobial properties. For example, a study by Sathe et al. (2011) explored the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, which are derivatives of 4-fluoro-3-chloroanilline, indicating potential applications in antimicrobial research (Sathe et al., 2011).

Synthesis and Characterization

Shukla et al. (2014) conducted experimental and theoretical analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, showcasing the compound's utility in the development of new chemical entities (Shukla et al., 2014).

Anti-proliferative Activity

Al‐Ghorbani et al. (2017) investigated novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives for anti-proliferative activity. Their research highlights the compound's potential in cancer treatment (Al‐Ghorbani et al., 2017).

Polymer Synthesis

Ghassemi et al. (2004) synthesized rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics using 4-chloro-4′-fluorobenzophenone, highlighting applications in polymer science (Ghassemi et al., 2004).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-17-11-14(20)5-6-16(17)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNJXICRJDISMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643554
Record name (2-Chloro-4-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-2'-morpholinomethyl benzophenone

CAS RN

898750-89-5
Record name (2-Chloro-4-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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